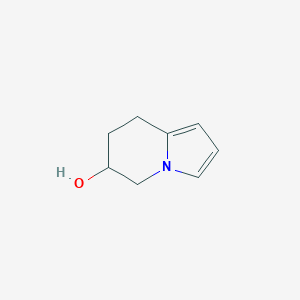

5,6,7,8-Tetrahydroindolizin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroindolizin-6-ol |

InChI |

InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2 |

InChI Key |

ODBPVBCCCHVXKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CN2CC1O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7,8 Tetrahydroindolizin 6 Ol and Analogues

Catalytic Strategies for Tetrahydroindolizine Framework Construction

The development of novel catalytic systems has significantly advanced the synthesis of complex heterocyclic structures like tetrahydroindolizines. These methods often provide milder reaction conditions, greater functional group tolerance, and higher yields compared to classical synthetic approaches.

Transition Metal-Catalyzed Syntheses of 5,6,7,8-Tetrahydroindolizine (B83744) Derivatives

Transition metals, with their diverse reactivity, have been extensively utilized in the catalysis of reactions forming the tetrahydroindolizine core. The following sections detail specific examples of such catalytic systems.

A notable advancement in the asymmetric synthesis of tetrahydroindolizines involves a bimetallic relay catalysis system. This approach utilizes an achiral iron(III) catalyst in conjunction with a chiral N,N'-dioxide-scandium(III) complex to facilitate a multicomponent cycloaddition reaction. nih.govthieme-connect.com The reaction between an alkenyloxindole, a diazoacetate, and a pyridine (B92270) derivative proceeds with high efficiency to yield highly functionalized tetrahydroindolizines. thieme-connect.com

This method has demonstrated the capability to produce a series of tetrahydroindolizine derivatives bearing various substituents in moderate to high yields, reaching up to 99%. nih.gov Furthermore, the reaction exhibits excellent diastereo- and enantioselectivities, with diastereomeric ratios of up to >19:1 and enantiomeric excesses of up to 99%. nih.gov The versatility of this catalytic system is highlighted by its tolerance of a range of substituents on the oxindole (B195798) and pyridine starting materials. thieme-connect.com A gram-scale synthesis has been successfully performed, underscoring the practical utility of this method. thieme-connect.com

Table 1: Iron(III)-Catalyzed Asymmetric Synthesis of Tetrahydroindolizines

| Entry | Alkenyloxindole Substituent (R¹) | Pyridine Substituent (R²) | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | H | Cl | 74 | >19:1 | 91 |

| 2 | Me | Br | - | - | - |

| 3 | H | 3-Br-5-F | - | - | - |

Data derived from representative examples in the cited literature.

An atom-economical approach to the synthesis of tetrahydroindolizine scaffolds has been developed utilizing titanocene(III) catalysis. nih.gov This method involves the radical arylation of pyrroles through a C-H functionalization pathway. nih.gov The reaction is initiated by the single electron transfer from a titanocene(III) complex to an epoxide, leading to its opening and the formation of a tertiary radical. This radical then participates in an arylation reaction to construct the desired heterocyclic framework. morressier.com

This synthetic strategy is notable for its tolerance of a wide variety of functional groups, making it a valuable tool for the rapid assembly of structurally diverse molecules. nih.gov The reaction proceeds under mild conditions and is catalytic in both the titanocene (B72419) complex and a reductant. morressier.com This methodology has been successfully applied to the synthesis of dihydropyrrolizine and tetrahydroindolizine scaffolds and has proven useful in the concise preparation of an intermediate for the natural product Rhazinal. nih.govmorressier.com

Table 2: Titanocene(III)-Catalyzed Synthesis of Tetrahydroindolizine Scaffolds

| Entry | Pyrrole (B145914) Substrate | Epoxide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Substrate 1 | Internal | Tetrahydroindolizine 3 | - |

| 2 | Aromatic Substituted Pyrrole | Internal | Product 4 | - |

| 3 | Aromatic Substituted Pyrrole | Internal | Product 5 | - |

Data derived from representative examples in the cited literature.

Copper catalysis has proven to be a versatile and efficient tool for the synthesis of the core indolizine (B1195054) structure, which is a key precursor to tetrahydroindolizines. One highly efficient method involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates. organic-chemistry.org This reaction proceeds under mild conditions, often at room temperature, to generate C-1 oxygenated indolizines in high yields, up to 98%. organic-chemistry.org The catalytic system typically employs CuI in the presence of a base like triethylamine. organic-chemistry.org

Another innovative copper-catalyzed approach involves a one-pot, three-component cascade reaction between a pyridine, an α-acylmethylbromide, and maleic anhydride (B1165640) to produce 1-bromoindolizines in high yields. nih.gov This process involves a 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination, with copper chloride acting as the catalyst and oxygen as the terminal oxidant. nih.gov Furthermore, a novel method for constructing substituted indolizines involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds through the cleavage of C–F bonds. dntb.gov.ua

Table 3: Copper-Catalyzed Synthesis of Indolizine Derivatives

| Method | Starting Materials | Catalyst | Key Features |

|---|---|---|---|

| Cycloisomerization | 2-Pyridyl-substituted propargylic acetates | CuI | Mild conditions, high yields |

| Cascade Reaction | Pyridine, α-acylmethylbromide, maleic anhydride | CuCl₂ | One-pot, three-component |

| Coupling Cyclization | 2-(Pyridin-2-yl)acetate, gem-difluoroalkenes | Copper catalyst | C-F bond cleavage |

Data compiled from the cited literature.

Palladium catalysis offers powerful strategies for the construction of nitrogen-containing heterocycles, including indolizine and its derivatives. An efficient palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a direct route to 1,3-disubstituted indolizines. The proposed mechanism involves the formation of an allenyl pyridine intermediate followed by cyclization.

Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also emerged as a potent method for synthesizing various heterocycles. mdpi.com While direct application to 5,6,7,8-tetrahydroindolizin-6-ol is not explicitly detailed, the principles of palladium-catalyzed carbocyclization of ketoamides demonstrate the potential of this approach for constructing lactam-containing rings, which are structurally related to the tetrahydroindolizine core. nih.gov These reactions are often sensitive to the choice of phosphine (B1218219) ligand and the presence of coordinating counterions. nih.gov

Table 4: Palladium-Catalyzed Synthesis of Indolizine and Related Heterocycles

| Reaction Type | Substrates | Catalyst System | Product |

|---|---|---|---|

| Cross-coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonates, Organoboronic acids | Palladium catalyst | 1,3-Disubstituted indolizines |

| Carbocyclization | Ketoamides | Palladium catalyst with phosphine ligand | Nitrogen heterocycles (lactams) |

Data compiled from the cited literature.

A sequential, one-pot synthesis of aryl-fused indolizin-3-ones has been developed employing a relay catalysis system involving both gold(I) and ruthenium catalysts. The process begins with a gold(I)-catalyzed hydrocarboxylation, aminolysis, and cyclization sequence, followed by a ruthenium-catalyzed ring-closing metathesis. This methodology demonstrates good functional group tolerance and provides the desired products in moderate to good yields.

While this specific example leads to indolizin-3-ones, the underlying principles of utilizing gold and ruthenium catalysis for the construction of the core indolizine framework are highly relevant to the synthesis of tetrahydroindolizine derivatives. Furthermore, the development of bioorthogonal gold(I) and ruthenium(II) catalysis that can operate concurrently within living cells opens up intriguing possibilities for the synthesis and modification of such scaffolds in complex biological environments. nih.govnih.gov

Table 5: Gold(I) and Ruthenium-Catalyzed Synthesis of Indolizin-3-ones

| Catalytic Step | Catalyst | Transformation |

|---|---|---|

| 1 | Gold(I) | Hydrocarboxylation, aminolysis, cyclization |

| 2 | Ruthenium | Ring-closing metathesis |

Data compiled from the cited literature.

Organocatalytic and Metal-Free Approaches for Tetrahydroindolizine Synthesis

Organocatalytic and metal-free methods represent an increasingly important area in the synthesis of heterocyclic compounds due to their mild reaction conditions, lower toxicity, and sustainability. In the context of 5,6,7,8-tetrahydroindolizine synthesis, an expedient single-step approach involves the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds. acs.orgnih.govacs.org This reaction is facilitated by the secondary amine organocatalyst, pyrrolidine (B122466), in the presence of 4 Å molecular sieves as a dehydrating agent. acs.orgnih.govresearcher.life The reaction proceeds under very mild conditions and demonstrates the utility of organocatalysis in constructing the tetrahydroindolizine core without the need for metal catalysts. acs.org A variety of β-ketoesters, ketones, and amides can participate in this annulation, leading to moderate to good yields of the desired products. acs.orgnih.govresearcher.life

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been effectively employed in the synthesis of the tetrahydroindolizine framework. These methods typically involve the reaction of a three-atom component with a two-atom component to form the five-membered pyrrole ring fused to the piperidine (B6355638) core.

The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides is a classic and versatile method for synthesizing indolizine and its hydrogenated derivatives. semanticscholar.orgresearchgate.net Pyridinium ylides, which are azomethine ylides, act as 1,3-dipoles and can react with various dipolarophiles, such as alkenes and alkynes, to form the tetrahydroindolizine ring system. researchgate.netnih.gov These ylides are typically generated in situ from the corresponding N-alkylpyridinium salts by treatment with a base. semanticscholar.org The reaction of a pyridinium ylide with an appropriate alkene dipolarophile leads directly to the formation of the tetrahydroindolizine core. researchgate.net This methodology has been widely explored and offers a convergent route to functionalized tetrahydroindolizines. nih.gov

Achieving stereocontrol in the 1,3-dipolar cycloaddition of pyridinium ylides is crucial for the synthesis of enantiomerically pure, biologically active molecules. nih.gov Stereoselective synthesis of tetrahydroindolizines has been accomplished through catalytic multicomponent cycloaddition reactions. nih.govnih.gov For instance, the reaction between diazo compounds, pyridines, and electrophilic alkenes can be catalyzed by commercially available iron(III) and copper(I) complexes to produce tetrahydroindolizines in high yields and with high diastereoselectivity. nih.gov

Furthermore, highly enantioselective syntheses have been developed using bimetallic relay catalysis. nih.gov A combination of an achiral iron(III) catalyst and a chiral N,N'-dioxide-scandium(III) complex has been successfully used in the multicomponent cycloaddition of a diazoacetate, a pyridine, and an alkenyloxindole. This dual catalytic system afforded a series of tetrahydroindolizines with excellent diastereo- and enantioselectivities (up to >19:1 d.r. and 99% ee). nih.gov These catalytic asymmetric methods provide efficient access to complex, chiral spiro-indolizidine scaffolds.

[3+2] Annulation reactions are a powerful strategy for the construction of five-membered rings and are widely used in the synthesis of aromatic nitrogen heterocycles. chim.itresearchgate.net This approach can be applied to the synthesis of tetrahydroindolizines, where a three-atom synthon reacts with a two-atom synthon to form the pyrrole ring. These reactions can proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) pathway. chim.it

In the context of tetrahydroindolizine synthesis, this strategy can involve the reaction of a C-N-C 1,3-dipole equivalent with a C-C dipolarophile. For example, nitroalkenes have been used as versatile building blocks in [3+2] annulations due to the ability of the nitro group to act as both an activating group and a leaving group. chim.itresearchgate.net The reaction of an appropriate three-carbon nitrogen-containing fragment with a two-carbon unit can lead to the formation of the tetrahydroindolizine core, often followed by an aromatization or elimination step to yield the final product. chim.it This strategy provides a flexible entry to diverse N-heterocycles.

1,3-Dipolar Cycloaddition of Pyridinium Ylides for Tetrahydroindolizine Rings

Annulation and Intramolecular Cyclization Pathways to 5,6,7,8-Tetrahydroindolizine Frameworks

Annulation reactions provide a direct method for constructing the fused bicyclic system of tetrahydroindolizines by forming two new bonds in a single synthetic operation.

A highly efficient, single-step synthesis of 5,6,7,8-tetrahydroindolizines has been developed through the annulation of 2-formylpiperidine hydrochloride and various 1,3-dicarbonyl compounds. acs.orgnih.govacs.org The reaction is performed in tetrahydrofuran (B95107) (THF) in the presence of pyrrolidine and 4 Å molecular sieves. acs.orgresearcher.life This method allows for the participation of a wide range of β-ketoesters and 1,3-diketones, affording the corresponding tetrahydroindolizine derivatives in moderate to good yields. acs.orgacs.org For example, acyclic 1,3-diketones like pentane-2,4-dione and 1-phenylbutane-1,3-dione react to form the products in 60% and 76% yields, respectively. acs.org Cyclic 1,3-diketones such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (B117516) also participate effectively in this annulation. acs.org

The proposed mechanism involves the formation of an enamine from the 1,3-dicarbonyl compound and pyrrolidine, and an iminium species from 2-formylpiperidine. acs.org These intermediates then react, followed by cyclization and dehydration to yield the final tetrahydroindolizine product.

| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Pentane-2,4-dione | 1h | 60 |

| 2 | 1-Phenylbutane-1,3-dione | 1i | 76 |

| 3 | Cyclohexane-1,3-dione | 1j | 58 |

| 4 | 5,5-Dimethylcyclohexane-1,3-dione | 1k | 71 |

| 5 | Cycloheptane-1,3-dione | 1l | 39 |

| 6 | N-Boc protected piperidine-2,4-dione | 1m | 62 |

| 7 | p-Methoxybenzyl (PMB) protected piperidine-2,4-dione | 1n | 68 |

| 8 | N-Boc protected 5-ethylpiperidine-2,4-dione | 1o | 61 |

Intramolecular Mitsunobu Reactions in Tetrahydroindolizine Synthesis

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functionalities, including esters and ethers. missouri.eduorganic-chemistry.org The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for stereoselective synthesis. missouri.edunih.gov This transformation is mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The mechanism involves the phosphine and azodicarboxylate combining to form a phosphonium (B103445) intermediate, which then activates the alcohol's oxygen, turning it into a good leaving group. missouri.eduorganic-chemistry.org

In the context of synthesizing tetrahydroindolizine scaffolds, the intramolecular variant of the Mitsunobu reaction is particularly significant. This approach facilitates the formation of a new ring by cyclizing a molecule containing both an alcohol and a nucleophilic moiety. A notable application is the enantiospecific synthesis of 5,6,7,8-tetrahydroindolizine systems from chiral 2/5-(4-hydroxybutyl)pyrrole derivatives. semanticscholar.org In this strategy, the hydroxyl group on the butyl side chain acts as the alcohol component, while the nitrogen of the pyrrole ring can serve as the intramolecular nucleophile, leading to the formation of the fused bicyclic indolizine core. The use of an intramolecular Mitsunobu reaction in the final cyclization step is a key feature in the synthesis of these complex heterocyclic structures. nih.govnih.gov

Cascade Annulation Reactions for Fused Indolizine Systems

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are valued for their atom economy and for rapidly building molecular complexity from simple starting materials.

Several cascade annulation methodologies have been developed for the synthesis of indolizine and its fused analogues. One such approach is a palladium-catalyzed intermolecular cascade annulation. This method can be used for the assembly of fused derivatives of indole (B1671886) and indolizine. nih.gov

Furthermore, transition-metal-free cascade reactions provide an alternative route. A domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been successfully developed to produce a wide range of functionalized indolizines. nih.govacs.orgresearchgate.net A proposed mechanism for this cascade begins with a Michael addition of the 2-pyridylacetate (B8455688) to the bromonitroolefin, followed by tautomerization. nih.govacs.org This is succeeded by an intramolecular SN2 reaction and subsequent aromatization to yield the final indolizine product. This method demonstrates excellent functional group tolerance, providing good to excellent yields of the target compounds. nih.gov

| Reaction Type | Catalyst/Reagents | Reactants | Key Features |

| Intermolecular Cascade Annulation | Palladium Catalyst | Bromophenyl/iodobenzyl derivatives of indolizine, Alkynes | Constructs polycyclic fused six and seven-membered heterocycles. nih.gov |

| Domino Michael/SN2/Aromatization | Na₂CO₃ (Base) | 2-Alkylazaarene derivatives, Bromonitroolefins | Transition-metal-free; forms multiple bonds in one pot. nih.govacs.org |

| Iodine-Catalyzed Cascade Annulation | I₂ | 2-(pyridin-2-yl)acetate derivatives, β,β-dimethylenamine ketones | Site-selective synthesis of functionalized indolizines. researchgate.net |

Green Chemistry Principles in 5,6,7,8-Tetrahydroindolizine Synthesis Research

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. benthamscience.com In the synthesis of indolizine scaffolds, this has led to the development of methodologies that are more environmentally benign, often featuring solvent-free conditions, alternative energy sources, and the use of sustainable catalysts. nih.govresearchgate.net

Solvent-Free Methodologies for Indolizine Derivatives

Performing reactions under solvent-free conditions is a core tenet of green chemistry, as it minimizes waste, simplifies purification processes, and can reduce energy consumption. Several solvent-free methods for synthesizing indolizine derivatives have been reported.

One efficient approach involves a copper-catalyzed reaction of a pyridine, an acetophenone, and a nitroolefin under solvent-free conditions, which proceeds with high yields. nih.govnih.gov By screening various copper catalysts and oxidants, it was found that CuBr with (NH₄)₂S₂O₈ as an oxidant at 130 °C provided optimal results. nih.gov Another green methodology is a transition-metal-free, three-component reaction using anhydrous citric acid as a sustainable and bio-based catalyst at room temperature. researchgate.net This method highlights the potential of using readily available, non-toxic catalysts derived from renewable resources. Samarium-catalyzed C(sp³)-H bond activation represents another solvent-free strategy for synthesizing a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild conditions. organic-chemistry.org

| Methodology | Catalyst | Conditions | Advantages |

| Three-Component Reaction | CuBr | Solvent-free, 130 °C | High yields, high stereoselectivity. nih.govnih.gov |

| Three-Component Reaction | Anhydrous Citric Acid | Solvent-free, Room Temp. | Transition-metal-free, uses a sustainable bio-based catalyst. researchgate.net |

| C(sp³)-H Bond Activation | Samarium Catalyst | Solvent-free, Mild | Broad substrate scope. organic-chemistry.org |

| Multi-Component Reaction | None (TEMPO as oxidant) | Transition-metal-free | Readily available starting materials, mild conditions. organic-chemistry.org |

Microwave-Assisted and Ultrasound-Assisted Synthesis of Indolizine Scaffolds

The use of alternative energy sources like microwaves and ultrasound has become a valuable technique in green chemistry. nih.gov Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer achieved by dielectric heating, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netrsc.org

Numerous methods for the synthesis of indolizine and related N-containing heterocycles have been adapted for microwave irradiation. nih.govresearchgate.net For instance, a microwave-assisted synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts has been reported to produce good to high yields in a single step. researchgate.net Similarly, microwave promotion has been successfully applied to the synthesis of cycl[3.2.2]azines in water via a three-component reaction, showcasing the compatibility of this technology with green solvents. researchgate.net These examples underscore the potential of microwave and ultrasound technologies to accelerate the discovery and production of complex heterocyclic scaffolds in a more sustainable manner. nih.gov

Sustainable and Environmentally Benign Synthetic Processes

The development of sustainable and environmentally benign synthetic processes encompasses a holistic approach to chemical synthesis, prioritizing the use of renewable feedstocks, non-toxic reagents, and recyclable catalysts, while minimizing energy consumption and waste production. rsc.orgkit.edu

In the synthesis of indolizine derivatives, eco-friendly methods have been developed that align with these principles. researchgate.net This includes the use of copper catalysts under solvent-free conditions, which is considered a green chemistry approach. nih.gov The use of bio-based catalysts, such as citric acid, further enhances the sustainability of these synthetic routes by replacing potentially toxic or expensive transition metal catalysts. researchgate.net The overarching goal is to design synthetic pathways that are not only efficient and high-yielding but also have a minimal environmental footprint, a crucial consideration for modern medicinal and materials chemistry. benthamscience.com

Enantiospecific and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry, where different enantiomers can have vastly different biological activities. Enantiospecific and stereoselective syntheses are designed to produce a single desired stereoisomer.

A notable enantiospecific synthesis of 5,6,7,8-tetrahydroindolizine scaffolds has been developed utilizing carbohydrate-derived spirocyclic donor-acceptor cyclopropanecarboxylates. semanticscholar.org This multi-step process begins with a TMSOTf-promoted [3 + 2] cycloaddition between the carbohydrate-derived starting material and a nitrile to form chiral pyrrole derivatives. The key step to form the bicyclic tetrahydroindolizine core is a subsequent intramolecular Mitsunobu reaction on the resulting chiral 2/5-(4-hydroxybutyl)pyrrole derivatives. semanticscholar.org This strategy effectively transfers the chirality from the initial carbohydrate scaffold to the final product.

The stereochemical outcome of such syntheses is critically dependent on the stereocontrol exerted in each step. For instance, the intramolecular Mitsunobu reaction is known to proceed via an SN2 mechanism, which results in the inversion of the stereocenter at the alcohol-bearing carbon. missouri.edu This predictable stereochemical outcome is a powerful tool for establishing the desired configuration in the final product. Similar strategies focusing on regio- and stereoselective reactions have been employed for the synthesis of related chiral indolizidine and pyrrolidine derivatives, often starting from readily available chiral precursors like 4-hydroxy-L-proline. nih.govresearchgate.net These approaches often involve the stereoselective reduction of ketone intermediates to set the stereochemistry of hydroxyl groups within the target molecule. nih.gov

Chiral Pool-Based Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This strategy is effective for synthesizing complex chiral molecules by building upon a pre-existing stereochemical foundation. Monoterpenes and sugars are common starting points in this approach.

For instance, naturally occurring monoterpenes such as (-)-β-pinene and (+)-camphor have been employed to create chiral frameworks upon which heterocyclic rings can be built. researchgate.net While not directly yielding this compound, these methods have been successfully used to synthesize analogous chiral 2-methyl-5,6,7,8-tetrahydroquinolines. researchgate.net The inherent chirality of the terpene dictates the stereochemistry of the final product. Similarly, the use of carbohydrate-derived precursors, as detailed in section 2.7.1, represents a powerful application of the chiral pool concept for the enantiospecific synthesis of tetrahydroindolizine scaffolds. acs.orgacs.org

Asymmetric Induction in Catalytic Cycloadditions

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters through the influence of a chiral catalyst. Cycloaddition reactions are particularly well-suited for this approach to construct the heterocyclic core of indolizine derivatives.

One prominent strategy is the 1,3-dipolar cycloaddition. In syntheses of related chiral tetrahydroisoquinoline skeletons, C,N-cyclic azomethine imines have been used as 1,3-dipoles, reacting with various dipolarophiles in the presence of a chiral catalyst to yield products with high diastereoselectivity and enantioselectivity (up to >25:1 dr, >95% ee). nih.gov Chiral primary amine catalysts, in combination with a Brønsted acid, can effectively induce asymmetry in these transformations. nih.gov

Furthermore, higher-order cycloadditions, such as the dearomative [8 + 2] cycloaddition of indolizines with maleimides, can be controlled using chiral phosphoric acids as Brønsted acid catalysts. acs.org This method allows for the atroposelective synthesis of complex cyclazine structures with high enantioselectivities (up to 98:2 e.r.), demonstrating the potential for catalytic asymmetric induction in functionalizing the indolizine core. acs.org

| Reaction Type | Catalyst/Method | Key Feature | Achieved Selectivity |

| [3+2] Cycloaddition | Chiral Primary Amine / Brønsted Acid | Asymmetric synthesis of tetrahydroisoquinoline analogues | Up to >25:1 dr, >95% ee nih.gov |

| [8+2] Cycloaddition | Chiral Phosphoric Acids (CPAs) | Atroposelective synthesis of cyclazines from indolizines | Up to 98:2 e.r. acs.org |

| Chiral Pool Synthesis | Natural Monoterpenes (e.g., (-)-β-pinene) | Utilizes inherent chirality of starting material | Yields chiral annulated pyridines researchgate.net |

One-Pot and Multicomponent Reactions Towards 5,6,7,8-Tetrahydroindolizines

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) are increasingly employed. These strategies allow for the construction of complex molecules like tetrahydroindolizines in a single procedural step from multiple starting materials.

An expedient single-step synthesis of the 5,6,7,8-tetrahydroindolizine scaffold involves the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds. nih.gov This reaction proceeds in the presence of pyrrolidine and molecular sieves, accommodating a variety of β-ketoesters, ketones, and amides to provide the desired products in moderate to good yields. nih.gov

Another one-pot approach has been developed for tricyclic indolizines, based on an aqueous Morita–Baylis–Hillman reaction between pyridine-2-carboxaldehydes and cyclic enones, catalyzed by a bicyclic imidazole-alcohol. This is followed by an intramolecular cyclization and dehydration sequence to furnish the final product. Additionally, transition-metal-free, one-pot syntheses of multisubstituted indolizines have been achieved from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an organic oxidant. organic-chemistry.org This method avoids the use of toxic and expensive metal catalysts. organic-chemistry.org

Multicomponent reactions are defined by the combination of three or more reactants in a single operation to form a product that incorporates portions of all starting materials. mdpi.com The Petasis reaction followed by a Pomeranz–Fritsch double cyclization is one such strategy used to create complex tetracyclic tetrahydroisoquinoline derivatives, demonstrating the power of MCRs in building complex heterocyclic systems. beilstein-journals.org

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product |

| Annulation Reaction | 2-Formylpiperidine HCl, 1,3-Dicarbonyl compounds | Pyrrolidine, 4 Å molecular sieves, THF | 5,6,7,8-Tetrahydroindolizines nih.gov |

| Morita–Baylis–Hillman / Cyclization | Pyridine-2-carboxaldehydes, Cyclic enones | Bicyclic imidazole-alcohol, Water, 60 °C | Tricyclic Indolizines |

| Oxidative Dehydrogenation | α-Halo carbonyls, Pyridines, Alkenes | TEMPO, Na2CO3, DMF, 120°C | Multisubstituted Indolizines organic-chemistry.org |

Precursors and Starting Materials in this compound Synthesis

Utilization of Spiro-cyclopropanecarboxylated Sugars

A highly effective, enantiospecific synthesis of the 5,6,7,8-tetrahydroindolizine scaffold has been developed using carbohydrate-derived spiro-cyclopropanecarboxylated sugars. acs.org This chiral pool approach leverages the defined stereochemistry of sugars to produce enantiomerically pure tetrahydroindolizines in a facile two-step process. acs.orgacs.org

The first step is a TMSOTf-promoted [3+2] cycloaddition between the spirocyclic sugar and an alkyl or aryl nitrile. acs.org This reaction forms a highly functionalized, chiral 2,5-disubstituted pyrrole derivative containing a 4-hydroxybutyl side chain. The second step involves an intramolecular Mitsunobu reaction, which effects the cyclization of the hydroxybutyl chain onto the pyrrole nitrogen, yielding the final 5,6,7,8-tetrahydroindolizine scaffold. acs.orgacs.org This methodology provides an efficient route to chiral tetrahydroindolizine derivatives with multiple stereocenters. acs.org

Pyrroles as Starting Materials for Tetrahydroindolizine Scaffolds

Pyrrole and its derivatives are fundamental building blocks for a vast number of heterocyclic compounds. The pre-formed pyrrole ring can be elaborated to construct the fused piperidine ring of the tetrahydroindolizine system. Classic methods for forming the initial pyrrole ring include the Paal-Knorr, Knorr, and Hantzsch syntheses, which condense dicarbonyl compounds with amines. bhu.ac.in

Once the pyrrole is formed, further functionalization can lead to the tetrahydroindolizine core. A synthetic approach developed by Hildebrandt and Gansäuer utilizes titanocene(III) catalysis for a radical arylation that proceeds via C-H functionalization, allowing for the construction of tetrahydroindolizine scaffolds from pyrrole precursors. semanticscholar.org This method is noted for being atom-economical and tolerating a wide variety of functional groups. semanticscholar.org Another strategy involves the intramolecular Friedel-Crafts acylation of an N-alkylated pyrrole, which can be used to form fused ring systems. nih.gov

N-Phenacylpyridinium Salts as Versatile Precursors

N-phenacylpyridinium salts are valuable precursors in the synthesis of indolizine and related heterocyclic systems. These salts can be readily deprotonated to form pyridinium ylides, which are reactive 1,3-dipoles. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct the indolizine ring system.

A modified Kröhnke pyridine synthesis, which is a four-component tandem reaction, utilizes N-phenacylpyridinium bromide along with aromatic aldehydes and other components to generate substituted tetrahydroquinolines. researchgate.net This highlights the utility of these salts in multicomponent reactions to build complex heterocyclic frameworks. The general principle involves the in situ generation of the pyridinium ylide, which then reacts with an α,β-unsaturated ketone (formed from the aldehyde and another ketone) in a Michael addition, followed by cyclization and dehydration to form the fused pyridine ring. This versatile reactivity makes N-phenacylpyridinium salts a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds.

Enolizable Aldehydes and Primary Amines in Pyrrole-to-Indolizine Transformations

A notable strategy in the synthesis of the 5,6,7,8-tetrahydroindolizine framework involves an initial construction of a pyrrole ring from enolizable aldehydes and primary amines, followed by an intramolecular cyclization to form the bicyclic indolizine system. This approach leverages the versatility of pyrrole synthesis as a gateway to more complex heterocyclic structures.

Research has demonstrated the successful synthesis of multisubstituted pyrroles through the reaction of enolizable aliphatic aldehydes and primary aliphatic amines, a transformation promoted by iodine which acts as both a Lewis acid and a mild oxidant. acs.orgnih.gov A key development in this area is the preparation of an acetal-containing pyrrole from 4-aminobutyraldehyde diethyl acetal (B89532). acs.orgfigshare.com This particular pyrrole derivative serves as a direct precursor to 5,6,7,8-tetrahydroindolizine derivatives. acs.orgfigshare.com

The proposed mechanism for the initial pyrrole formation commences with a Mannich-aldol condensation between the aldehyde and the amine. nih.gov This is followed by iodination, which facilitates an intramolecular cyclization to yield the pyrrole ring. nih.gov

While the detailed experimental procedure for the subsequent conversion to this compound is not fully elaborated in the primary literature, the transformation from the acetal-containing pyrrole precursor is described as a straightforward process. acs.orgfigshare.com This conversion would logically involve the hydrolysis of the diethyl acetal to the corresponding aldehyde, followed by an intramolecular condensation and cyclization to furnish the final this compound structure.

This synthetic route highlights a strategic approach where the functionalities required for the final ring system are embedded within the initial acyclic starting materials for the pyrrole synthesis.

Table of Synthesized Intermediates and Products

| Starting Material | Intermediate | Product |

| Enolizable Aldehyde | Acetal-containing Pyrrole | This compound |

| Primary Amine |

Mechanistic Investigations of 5,6,7,8 Tetrahydroindolizin 6 Ol Formation and Transformations

Proposed Reaction Mechanisms for Key Synthetic Routes

The formation of the 5,6,7,8-tetrahydroindolizine (B83744) core, the foundational structure of 5,6,7,8-tetrahydroindolizin-6-ol, can be achieved through several synthetic strategies. While specific mechanisms for the direct synthesis of the 6-ol variant are not extensively detailed in the literature, the following routes to the parent tetrahydroindolizine system provide a basis for mechanistic understanding.

One expedient, single-step synthesis involves the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds. nih.gov This reaction, typically carried out in the presence of pyrrolidine (B122466) and molecular sieves, allows for the participation of a variety of β-ketoesters, ketones, and amides, yielding the desired 5,6,7,8-tetrahydroindolizine structure in moderate to good yields. nih.gov

Another prominent method is the multicomponent cycloaddition reaction. Iron(III) and copper(I) complexes can catalyze the reaction between diazo compounds, pyridines, and electrophilic alkenes to produce tetrahydroindolizine derivatives. nih.gov These reactions are known for their high yields and diastereoselectivity. nih.gov A highly enantioselective synthesis of tetrahydroindolizines has been developed using a bimetallic relay catalysis system, involving an achiral iron(III) catalyst and a chiral N,N'-dioxide-scandium(III) complex, reacting a diazoacetate, pyridine (B92270), and an alkenyloxindole. nih.gov This method provides access to a range of tetrahydroindolizines with excellent diastereo- and enantioselectivities. nih.gov

Furthermore, dearomatization of pyridines presents a powerful strategy. Ytterbium(III) triflate has been shown to catalyze the [3+2] annulation reaction between a variety of pyridines, quinolines, and isoquinolines with donor-acceptor aminocyclopropanes to yield tetrahydroindolizine derivatives with high diastereoselectivity.

Role of Catalysts and Oxidants in Indolizine-Forming Reactions

Catalysts and oxidants play a pivotal role in both the formation and subsequent transformation of the tetrahydroindolizine ring system.

Catalysts in Ring Formation: Transition metal catalysts are instrumental in the synthesis of the tetrahydroindolizine scaffold. Ruthenium-catalyzed C-H activation has been employed in the synthesis of derivatives such as 1-(para-Chlorphenyl)-5,6,7,8-tetrahydroindolizin. In the context of multicomponent reactions, commercially available iron(III) and copper(I) complexes have been shown to be effective in catalyzing the cycloaddition that forms the tetrahydroindolizine ring. nih.gov Bimetallic relay catalysis, utilizing an achiral iron(III) catalyst alongside a chiral N,N'-dioxide-scandium(III) complex, has also been successfully applied for the asymmetric synthesis of these structures. nih.gov

Oxidants in Transformations: While the direct role of oxidants in the formation of this compound is not extensively documented in synthetic chemical literature, their involvement in the transformation of related compounds is well-established. For instance, the oxidation of 5,6,7,8-tetrahydroindolizin-7-ol (B1282560) can lead to the formation of the corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

In a closely related system, the metabolism of CMV423 (2-chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide), a potent anti-cytomegalovirus agent, involves the hydroxylation of the alicyclic ring to form an 8-hydroxy metabolite. This transformation is catalyzed by several cytochrome P450 enzymes, including CYP1A1, 1A2, 2C8, 2C9, and 3A4. nih.gov This highlights the potential for enzymatic, oxidative pathways in the functionalization of the tetrahydroindolizine core.

The table below summarizes the catalysts and oxidants involved in the synthesis and transformation of tetrahydroindolizine derivatives.

| Process | Catalyst/Oxidant | Reactants | Product |

| C-H Activation | Ruthenium | N/A | 1-(para-Chlorphenyl)-5,6,7,8-tetrahydroindolizin |

| Multicomponent Cycloaddition | Iron(III), Copper(I) | Diazo compounds, Pyridines, Alkenes | Tetrahydroindolizines |

| Asymmetric Cycloaddition | Iron(III)/Scandium(III) | Diazoacetate, Pyridine, Alkenyloxindole | Chiral Tetrahydroindolizines |

| Oxidation | KMnO₄, CrO₃ | 5,6,7,8-Tetrahydroindolizin-7-ol | Corresponding Ketones/Aldehydes |

| Enzymatic Hydroxylation | CYP1A1, 1A2, 2C8, 2C9, 3A4 | CMV423 | 8-hydroxy-CMV423 |

Intermediates and Reaction Pathways in Tetrahydroindolizine Synthesis

The synthesis of the tetrahydroindolizine skeleton often proceeds through the formation of key reactive intermediates. One of the most significant intermediates in this context is the pyridinium (B92312) ylide.

Pyridinium ylides are widely utilized in the synthesis of tetrahydroindolizine derivatives. organic-chemistry.org These ylides can be generated in situ from the corresponding pyridinium salts. The reaction pathway typically involves the conjugate addition of the pyridinium ylide to an electrophilic alkene, such as an enone. This addition leads to the formation of an enolate intermediate, which then undergoes cyclization to form the final product. organic-chemistry.org The catalytic formation of these versatile pyridinium ylides from metal carbenes has been a focus of development, setting the stage for a variety of multicomponent reactions. nih.gov

A proposed mechanism for the formation of certain indolizine (B1195054) derivatives involves a Michael-type addition of the ylide to a nitroalkene. This is followed by the formation of a five-membered ring in what is formally a stepwise [3+2] cycloaddition. Subsequent oxidation by the catalyst (e.g., copper) and elimination of a small molecule like nitrous acid (HNO₂) leads to the aromatized indolizine product. rsc.org

In the context of biosynthetic pathways, the formation of polyhydroxylated indolizidine alkaloids, such as swainsonine, involves a linear biosynthetic mechanism. This process, starting from L-pipecolic acid, includes steps of C2-hydroxylation, amine desaturation, C8-hydroxylation, and imine reduction, catalyzed by a suite of enzymes including NRPS-PKS hybrids and non-heme iron dioxygenases. biorxiv.org While distinct from synthetic chemical routes, these biological pathways offer insights into the stepwise functionalization of the core structure.

Analogous Mechanistic Studies in Related Tetrahydropyran (B127337) Systems

The synthesis of tetrahydropyrans, which share a six-membered heterocyclic ring with the piperidine (B6355638) portion of the tetrahydroindolizine system, can offer mechanistic analogies. The Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water, provides a route to tetrahydropyran-4-ol derivatives with high cis-selectivity.

Another analogous reaction is the intramolecular hydroalkoxylation of unactivated terminal alkenes, catalyzed by a Cu(I)-Xantphos system, to yield five- and six-membered cyclic ethers. A plausible reaction pathway involves the addition of a Cu-O bond across the carbon-carbon double bond.

Furthermore, the synthesis of various multisubstituted tetrahydrofurans and tetrahydropyrans can be achieved through an In(OTf)₃-catalyzed (3,5) oxonium-ene type cyclization. Mechanistic investigations of this reaction have revealed an In(OTf)₃-catalyzed skeletal reorganization of the tetrahydrofuran (B95107) to its more thermodynamically stable isomer under thermal conditions. These examples from tetrahydropyran synthesis illustrate various catalytic approaches and reaction pathways that could be conceptually mirrored in the design of synthetic routes to functionalized tetrahydroindolizines.

Chemical Reactivity and Derivatization Strategies for 5,6,7,8 Tetrahydroindolizin 6 Ol Systems

Functionalization of the Tetrahydroindolizine Core

The functionalization of the tetrahydroindolizine core is a key strategy for creating a diverse library of molecules. nih.gov Modern synthetic methods, including photoredox catalysis, have emerged as powerful tools for the direct modification of saturated heterocyclic systems, which are often considered valuable scaffolds in medicinal chemistry. princeton.edu While direct functionalization of the 5,6,7,8-tetrahydroindolizin-6-ol core is specific, general principles from related saturated heterocycles can be applied.

Strategies often begin with the construction of the tetrahydroindolizine ring itself, which can be achieved through methods like diastereo- and enantioselective [3+2] cycloadditions between pyridinium (B92312) ylides and enones. nih.gov Once the core is formed, further functionalization can be explored. Late-stage functionalization (LSF) is a particularly attractive approach for modifying complex molecules. nih.gov For the related indolizine (B1195054) systems, the C1 and C3 positions are common sites for electrophilic substitution, with the C3 position being generally more reactive. nih.gov In the tetrahydroindolizine system, the reactivity will be influenced by the saturated ring and the hydroxyl group at the C6 position.

Table 1: Potential Core Functionalization Reactions

| Reaction Type | Reagents/Conditions | Target Position | Comments |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Vilsmeier-Haack, Friedel-Crafts | C1, C3 | Analogous to indolizine chemistry; reactivity may be modulated by the saturated ring. |

| Lithiation/Metalation | n-BuLi, LDA | C1, C3 | Provides access to nucleophilic positions for reaction with various electrophiles. |

| Cross-Coupling Reactions | Suzuki, Stille (on halogenated precursors) | Various | Requires prior halogenation of the core. |

Post-Synthetic Transformations of this compound Derivatives

Once the core is established and potentially functionalized, post-synthetic transformations of derivatives offer a pathway to further structural diversity. The hydroxyl group at the C6 position is a primary handle for such modifications. Standard alcohol chemistry can be readily applied.

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to modify the molecule's steric and electronic properties. Fischer esterification with carboxylic acids or reaction with acyl chlorides can yield the corresponding esters. msu.edu Williamson ether synthesis can be used to form ethers. msu.edu

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as azides, halides, or cyanides.

Rearrangement Reactions: The tetrahydroindolizine scaffold can undergo specific rearrangement reactions under certain conditions. For instance, light-active aza-Norrish Type II rearrangements have been reported for tetrahydroindolizine intermediates, leading to dicarbofunctionalized 1,5-dicarbonyl compounds. nih.gov

Aromatization: The tetrahydroindolizine ring can be oxidized to the fully aromatic indolizine system. This transformation dramatically alters the molecule's chemical and physical properties. Reagents such as manganese dioxide (MnO2) or palladium on carbon (Pd-C) are often used for such dehydrogenation/aromatization reactions. mdpi.com

Regioselective and Chemoselective Transformations

Controlling selectivity is paramount in the synthesis of complex molecules. For this compound, both regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) must be considered.

Regioselectivity: The regioselectivity of reactions on the heterocyclic core is dictated by the electronic nature of the indolizine system. As previously mentioned, the C1 and C3 positions are the most nucleophilic and prone to electrophilic attack. The presence and position of substituents can direct incoming reagents to a specific site. The hydroxyl group at C6, while not directly on the aromatic portion, can exert an electronic influence that modulates this reactivity. In reactions involving the saturated ring, the positions adjacent to the nitrogen or the hydroxyl group may exhibit unique reactivity.

Chemoselectivity: The molecule possesses several reactive sites: the pyrrole-like ring, the C-H bonds of the saturated ring, and the hydroxyl group.

Hydroxyl Group vs. Heterocycle: The hydroxyl group's reactivity as a nucleophile or its ability to be deprotonated can be exploited in the presence of the heterocyclic core. msu.edu For example, under basic conditions, the alcohol can be deprotonated to form an alkoxide, which can act as a nucleophile, while leaving the core intact. Conversely, reactions targeting the aromatic portion, such as certain electrophilic substitutions, can often be performed without affecting the alcohol.

Selective Oxidation: As a secondary alcohol, the C6-OH group can be selectively oxidized to a ketone without affecting the rest of the molecule under mild conditions. byjus.comlibretexts.org This introduces a new functional group, 5,7,8-trihydroindolizin-6-one, opening up further avenues for derivatization via ketone chemistry.

Cycloaddition Reactivity of 5,6,7,8-Tetrahydroindolizine (B83744) Moieties

The cycloaddition reactivity of the fully aromatic indolizine system is well-documented, particularly its participation as an 8π component in [8+2] cycloadditions with acetylenic dienophiles to form cyclazines. mdpi.comresearchgate.net However, for the 5,6,7,8-tetrahydroindolizine moiety, this type of reactivity is not directly applicable as the 8π electron system is disrupted.

The reactivity of the tetrahydroindolizine core would be different:

[3+2] Dipolar Cycloaddition: The formation of the tetrahydroindolizine ring itself is often accomplished via a [3+2] cycloaddition, where a pyridinium ylide acts as the 1,3-dipole. nih.gov

Reactivity of the Remaining Double Bond: The pyrrole-like double bond within the tetrahydroindolizine core could potentially act as a dipolarophile or dienophile in other cycloaddition reactions, although its reactivity would be lower than that of electron-deficient alkenes.

Post-Modification Cycloadditions: A more viable strategy involves modifying the core to introduce reactivity. For example, dehydration of the C6-ol could introduce a new double bond, creating a diene system within the six-membered ring that could then participate in Diels-Alder reactions.

Oxidation Reactions of Hydroxyl Group in Analogous Saturated Heterocyclic Alcohols

The hydroxyl group in this compound is a secondary alcohol. The oxidation of secondary alcohols is a fundamental and reliable transformation in organic chemistry, typically yielding ketones. libretexts.orguomus.edu.iq This reaction stops at the ketone stage because there are no hydrogen atoms left on the carbonyl carbon to be removed for further oxidation. byjus.comlibretexts.org

This principle is directly applicable to the target molecule. The oxidation of the secondary alcohol at the C6 position would yield the corresponding ketone, 5,7,8-trihydroindolizin-6(6H)-one.

Table 2: Common Reagents for Oxidation of Secondary Alcohols

| Reagent/System | Common Name/Acronym | Conditions | Comments |

|---|---|---|---|

| Chromium Trioxide/Sulfuric Acid/Acetone | Jones Reagent | Acidic, aqueous acetone | Strong oxidant, not suitable for acid-sensitive substrates. |

| Pyridinium Chlorochromate | PCC | Dichloromethane (DCM) | Milder, anhydrous conditions. Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. |

| Pyridinium Dichromate | PDC | Dichloromethane (DCM) | Similar to PCC, can be used under neutral conditions. |

| Sodium Hypochlorite/TEMPO | Bleach/TEMPO | Catalytic TEMPO, stoichiometric bleach | Mild and selective method for oxidizing secondary alcohols to ketones. |

The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule. For a simple substrate like this compound, many of these standard reagents would be effective in producing the desired ketone. youtube.com

Spectroscopic Characterization and Structural Elucidation of 5,6,7,8 Tetrahydroindolizin 6 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,6,7,8-tetrahydroindolizin-6-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different protons in the structure. The methylene (B1212753) protons within the tetrahydroindolizine ring typically appear as distinct multiplets in the upfield region of the spectrum. Aromatic protons, if present in analogues, would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The proton of the hydroxyl group (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. nih.govmsu.edu In some instances, this signal can be identified by its disappearance upon the addition of D₂O to the NMR sample. organicchemistrydata.org

For example, in a study of related tetrahydroisoquinoline derivatives, the tertiary alcoholic -OH proton was observed as a singlet at δ values ranging from 4.84 to 5.05 ppm. nih.gov The analysis of coupling constants between adjacent protons provides valuable information about the connectivity of the carbon skeleton.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

For instance, carbons bonded to the electronegative nitrogen or oxygen atoms are deshielded and appear at lower field (higher ppm values). libretexts.org In a related 5,6,7,8-tetrahydroquinazoline, the carbon signals were observed at δ 165.98, 156.81, 156.07, 130.36, 31.79, 25.59, 22.15, and 21.99 ppm. rsc.org The presence of a carbon-oxygen double bond in oxidized analogues would be indicated by a signal in the range of 170-210 ppm. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydroindolizine and Related Structures

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methylene protons in tetrahydroindolizine ring | 1.8–2.5 (multiplets) | 20-40 |

| Aromatic protons | 7.0-8.0 chemistrysteps.com | 110-140 |

| Hydroxyl proton (-OH) | 4.5-5.5 (broad singlet) nih.gov | N/A |

| Carbonyl carbon (C=O) | N/A | 170-210 libretexts.org |

| Carbon attached to nitrogen | ~3.0-4.0 | ~40-60 |

| Carbon attached to hydroxyl | ~3.5-4.5 | ~60-80 |

Note: The chemical shifts are approximate and can vary based on the specific analogue and solvent used.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing the complete molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edusci-hub.se The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The C-H stretching vibrations of the aliphatic and aromatic (if present) parts of the molecule would appear around 2850-3100 cm⁻¹. nih.gov The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1300 cm⁻¹. In analogues containing a carbonyl group (C=O), a strong absorption band would be observed in the range of 1650-1750 cm⁻¹. nih.gov The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a molecular "fingerprint" that can be used to confirm the identity of the compound by comparison with a known spectrum. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound and Analogues

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium to Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium to Weak |

| C=O stretch (ketone/amide) | 1650-1750 | Strong |

| C-N stretch | 1000-1300 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. longdom.orgnih.govtaylorfrancis.com This is a critical step in the identification of a new compound or the confirmation of a synthesized one. For example, the calculated exact mass for C₈H₁₁NO is 137.08406, and HRMS can measure this with very high precision. lookchem.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. researchgate.netnist.gov

X-ray Crystallography for Absolute Configuration and Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov If a suitable single crystal of this compound or one of its analogues can be grown, X-ray diffraction analysis can provide an unambiguous structural determination. researchgate.netmdpi.com

This technique is particularly important for establishing the stereochemistry of the molecule, which can have a significant impact on its biological activity. mdpi.com For example, X-ray crystallography has been used to determine the crystal structures of related heterocyclic compounds, confirming their molecular connectivity and stereochemical configurations. mdpi.comnih.gov

Spectroscopic Properties of Indolizine (B1195054) Scaffolds: Fluorescence and Absorption Studies

The indolizine core, a nitrogen-containing fused bicyclic aromatic system, is a key structural motif in numerous natural products and synthetic compounds with significant biological and photophysical properties. The spectroscopic behavior of indolizine derivatives, particularly their absorption and fluorescence characteristics, is of great interest for applications in materials science, including the development of dyes and optical materials, as well as for fluorescent probes in biological imaging. rsc.orgnih.gov While specific spectroscopic data for this compound is not extensively documented in publicly available literature, the study of analogous 6-hydroxyindolizine scaffolds provides valuable insights into the electronic transitions and photophysical processes of this class of compounds.

Research into various indolizine derivatives has revealed that their absorption spectra are typically characterized by π–π* electronic transitions originating from the aromatic indolizine ring. rsc.org These transitions often result in strong absorption bands in the ultraviolet (UV) region. The position and intensity of these absorption bands, as well as the fluorescence emission properties, are highly sensitive to the nature and position of substituents on the indolizine core.

A study on a series of 6-hydroxyindolizine derivatives demonstrated that these compounds generally exhibit absorption maxima around 250 nm, which is attributed to the π–π* transition of the indolizine ring. rsc.org The presence of different substituents on the ring was found to have a slight effect on these primary absorption peaks. However, weaker absorption bands at longer wavelengths, between 290 nm and 445 nm, corresponding to n–π* electronic transitions, were more significantly influenced by the electronic nature of the substituents. rsc.orgnih.gov For instance, the introduction of a strong electron-withdrawing group like a nitro (NO₂) group resulted in distinct changes in these lower energy absorption bands. rsc.orgnih.gov

The fluorescence properties of these 6-hydroxyindolizine analogues are also markedly dependent on their substitution pattern. Many of these compounds exhibit strong fluorescence in dilute solutions, with emission maxima varying over a broad range. rsc.org For example, certain derivatives show emission maxima in the range of 425–455 nm, while others display a significant red shift, with emission maxima around 505 nm to 540 nm. rsc.orgnih.gov This tunability of the emission wavelength highlights the potential for designing indolizine-based fluorophores with specific desired colors.

The photophysical properties of several 6-hydroxyindolizine analogues are summarized in the data tables below, showcasing the influence of different substituents on their absorption and emission characteristics.

| Compound | Substituent (R) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| 3a | H | ~250 | 540 |

| 3b | CH₃ | ~250 | 535 |

| 3c | Ph | ~250 | 455 |

| 3d | 4-F-Ph | ~250 | 505 |

| 3e | 4-Cl-Ph | ~250 | 425 |

| 3f | 4-Br-Ph | ~250 | 430 |

| 3h | NO₂ | ~250, 290-445 (weak) | - |

| 3i | NO₂ | ~250, 290-445 (weak) | - |

Data sourced from a study on 6-hydroxyindolizine derivatives, which are analogues of the primary subject. The specific structures of compounds 3a-3i can be found in the cited literature. rsc.orgresearchgate.net

The investigation into other classes of indolizine-based fluorophores further underscores the versatility of this scaffold. For example, indolizine-based coumarin (B35378) analogs have been synthesized and shown to possess absorption maxima between 420–470 nm and emission maxima in the 440–520 nm range, with high fluorescence quantum yields reaching up to 92%. rsc.org The photophysical properties of these dyes can be finely tuned by the introduction of various substituents, leading to a range of emission colors from blue to green. rsc.org

Furthermore, the electronic properties of the substituents play a crucial role in the intramolecular charge transfer (ICT) characteristics of these molecules, which in turn influences their solvatochromic behavior and fluorescence intensity. For instance, push-pull systems on the indolizine scaffold, featuring electron-donating and electron-withdrawing groups, have been shown to exhibit significant changes in their emission spectra in response to solvent polarity and pH. beilstein-journals.org

Computational Chemistry and Modeling Studies on 5,6,7,8 Tetrahydroindolizin 6 Ol

Theoretical Investigations of Reaction Mechanisms and Transition States

The synthesis of 5,6,7,8-tetrahydroindolizine (B83744) derivatives can be complex, and theoretical studies are crucial for elucidating the underlying reaction mechanisms and identifying transition states. For instance, the diastereoselectivity of the heterogeneous hydrogenation of a substituted indolizine (B1195054) has been investigated using computational methods. These studies can reveal the subtle energetic differences between various reaction pathways, explaining why one stereoisomer is formed preferentially over another. acs.org

Computational tools such as Density Functional Theory (DFT) are often employed to model these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that control the reaction's outcome. For example, in the synthesis of functionalized tetrahydroindolizine derivatives, computational analysis can help to understand the role of catalysts and reaction conditions in directing the stereochemical outcome. rsc.orgnih.gov

Electronic Structure Analysis of Tetrahydroindolizine Derivatives

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For tetrahydroindolizine derivatives, electronic structure analysis provides insights into the distribution of electrons within the molecule, which is key to understanding their behavior. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the nature of chemical bonds and intermolecular interactions. deepdyve.com

These analyses can reveal important features such as the degree of aromaticity, the nature of substituent effects, and the location of electron-rich and electron-poor regions within the molecule. For example, the electronic properties of the pyrrole (B145914) ring fused within the tetrahydroindolizine core are critical to its reactivity and have been a subject of such studies. rsc.orgnih.gov Understanding these electronic characteristics is vital for predicting how these molecules will interact with biological targets or other chemical reagents.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds, including derivatives of 5,6,7,8-Tetrahydroindolizin-6-ol. By comparing theoretically calculated spectra with experimental data, researchers can confirm the structure of their products. nih.govresearchgate.net

DFT and time-dependent DFT (TD-DFT) methods are commonly used for these predictions. scirp.org For example, the 1H and 13C NMR chemical shifts of a molecule can be calculated with a high degree of accuracy. nih.gov This is particularly useful in complex heterocyclic systems where spectral interpretation can be challenging. Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in an IR spectrum, providing further confirmation of a molecule's structure. researchgate.net

Molecular Modeling Approaches in Rational Design of Indolizine Scaffolds

The indolizine scaffold is a versatile building block in medicinal chemistry, and molecular modeling plays a crucial role in the rational design of new derivatives with specific biological activities. nih.govtandfonline.com By understanding the structure-activity relationships (SAR), researchers can design new molecules with improved potency and selectivity. tandfonline.com

Computational modeling allows for the in silico design and evaluation of novel indolizine-based compounds before they are synthesized in the lab. nih.govacs.org This approach saves time and resources by prioritizing the synthesis of the most promising candidates. For example, by modeling the interaction of different indolizine derivatives with a biological target, researchers can identify key structural modifications that are likely to enhance binding affinity and, consequently, biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cabidigitallibrary.org For systems related to this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. dergipark.org.trresearchgate.netresearchgate.net

These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological data. dergipark.org.tr Once a statistically robust QSAR model is established, it can be used to screen virtual libraries of compounds and identify those with the highest predicted activity. This approach has been successfully applied to various indolizine-related systems to guide the design of new therapeutic agents. cabidigitallibrary.orgdergipark.org.tr

Molecular Docking Studies (Methodology Only)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule, such as a derivative of this compound, might bind to a specific protein target. nih.govfrancis-press.com

The general methodology of a molecular docking study involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding site. nih.gov

Preparation of the Ligand: The 3D structure of the small molecule (the ligand) is generated and optimized to its lowest energy conformation. nih.gov

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a large number of possible binding poses.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses are then ranked based on their scores, and the top-ranking poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

This methodology allows researchers to screen virtual libraries of compounds and prioritize those with the best predicted binding affinity for a particular biological target. nih.govfrancis-press.comresearchgate.netnih.gov

Advanced Applications and Future Research Directions for 5,6,7,8 Tetrahydroindolizin 6 Ol

Development of Fluorescent Markers and Probes Based on Indolizine (B1195054) Core

The indolizine core is a key component in the design of novel fluorophores. derpharmachemica.comacs.orgplos.org A notable example is the "Seoul-Fluor" platform, which is built upon an indolizine-based fluorescent framework. acs.orgnih.govresearchgate.net This system allows for the introduction of various substituents at three different positions, enabling the tuning of its photophysical properties. acs.orgnih.gov Specifically, substituents at the R1 and R2 positions can alter the electronic properties, while the R3 position serves as a handle for bioconjugation without affecting the fluorescence. acs.org This strategic functionalization allows for the creation of a wide array of fluorophores with predictable emission wavelengths spanning the full visible spectrum and controllable quantum yields. acs.orgnih.gov

The development of these indolizine-based fluorophores has led to practical applications in biological imaging. For instance, a fluorescent indolizine derivative, YI-13, has been shown to detect amyloid-β monomers, dimers, and plaques, which are pathological hallmarks of Alzheimer's disease. plos.orgnih.gov Researchers synthesized a library of 26 fluorescent chemicals with an indolizine core and identified YI-13 as a promising imaging candidate through in vitro screening. nih.gov This demonstrates the potential of the indolizine scaffold in creating targeted probes for specific biological molecules and processes. acs.orgnih.gov

The photophysical properties of these fluorophores, such as emission wavelength and quantum yield, can be rationally designed and predicted. acs.orgnih.gov This is achieved by systematically studying the structure-property relationships, utilizing parameters like Hammett substituent constants and molecular orbital energy levels. acs.orgnih.govresearchgate.net This predictive capability is a significant advantage in the development of new and improved fluorescent markers and probes for a variety of biological applications. acs.orgnih.gov

Utility in Spectroscopic Sensitizer (B1316253) Design

Indolizine derivatives, including the tetrahydroindolizine scaffold, have found utility as spectroscopic sensitizers. derpharmachemica.comresearchgate.netderpharmachemica.com Their conjugated planar electronic structure gives rise to strong fluorescence properties, which is a valuable characteristic for sensitizer applications. derpharmachemica.comderpharmachemica.com These sensitizers can be employed in various fields, including photographic and imaging technologies.

The design of indolizine-based dyes for applications such as dye-sensitized solar cells (DSCs) highlights their potential as spectroscopic sensitizers. mst.edu In these systems, the indolizine core acts as a potent electron donor. mst.edu By keeping the π-bridge and acceptor regions of the dye constant, researchers can systematically study the effect of different substituents on the indolizine donor. mst.edu This modular approach allows for the fine-tuning of the dye's optical and electrochemical properties. mst.edu

Key findings from these studies show that fully conjugated indolizine donors enhance electron donation, leading to a destabilization of the oxidation potential compared to more common donors. mst.edu This property, combined with a unique donor-induced stabilization of the excited-state oxidation potential, makes indolizine-based dyes promising candidates for improving the efficiency of DSCs. mst.edu The synthesis of these dyes is often straightforward, making them accessible for further development and application. mst.edu

Application in Switchable Biosensors

The tunable and environment-sensitive fluorescent properties of the indolizine core make it a versatile platform for the development of switchable biosensors. acs.orgnih.govresearchgate.net These biosensors can be designed to respond to specific biological stimuli, such as changes in pH or the presence of certain enzymes, resulting in a detectable change in their fluorescence signal. acs.orgmdpi.commdpi.com

One approach to creating switchable biosensors involves the phenomenon of photoinduced electron transfer (PeT). acs.org For example, the introduction of an O-phosphate group at a specific position on the indolizine scaffold can create a substrate for protein tyrosine phosphatases (PTPs). acs.org Cleavage of the phosphate (B84403) group by a PTP leads to the formation of a phenoxide, which then quenches the fluorescence of the indolizine core through a PeT mechanism. acs.org This "turn-off" response provides a clear signal for enzyme activity.

Furthermore, the intramolecular charge transfer (ICT) process within indolizine fluorophores can be exploited to design fluorescent pH sensors. mdpi.comresearchgate.net The introduction of an N,N-dimethylamino group as an electron donor and an electron-withdrawing group at another position on the indolizine scaffold can induce a red-shift in the emission wavelength. mdpi.com This ICT effect is sensitive to pH changes, allowing the development of ratiometric fluorescent sensors for monitoring pH in biological systems. mdpi.comresearchgate.net The ability to rationally engineer these switchable properties opens up possibilities for creating highly specific and sensitive biosensors for a variety of applications. acs.orgnih.govmdpi.com

Exploration as Ligands in Coordination Chemistry Research

The nitrogen atom within the indolizine framework, along with potential functional groups on the tetrahydroindolizine ring system, allows these molecules to act as ligands in coordination chemistry. wikipedia.orglibretexts.orgfiveable.me A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The resulting metal complexes can exhibit unique catalytic, electronic, and magnetic properties.

Tripodal ligands, which are polydentate ligands that bind to a metal center with three donor atoms, are well-established in coordination chemistry and catalysis. uva.es While tris(pyrazolyl)borates are a prominent class of tripodal ligands, there is growing interest in ligands containing main group elements as bridgehead atoms. uva.es The exploration of 5,6,7,8-tetrahydroindolizin-6-ol and its derivatives as ligands could lead to the development of novel coordination complexes with interesting structural and reactive properties. The coordination of these ligands to different metal centers could provide a route to new catalysts for a variety of chemical transformations.